![molecular formula C19H25NO3 B14792158 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14792158.png)
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[321]oct-2-ene is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group and a methoxyphenyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene typically involves a multi-step process. One proposed method includes the following steps :
Starting Material: The synthesis begins with N-Boc-tropin-3-one.
Chiral Transfer Reagent: A recyclable chiral transfer reagent derived from styrene is used.
Reaction Conditions: The reaction is carried out under specific conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.
化学反应分析
Types of Reactions
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The methoxyphenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
科学研究应用
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of 8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with biological targets such as enzymes or receptors. The methoxyphenyl group may also play a role in binding interactions, enhancing the compound’s affinity for its targets.
相似化合物的比较
Similar Compounds
- 8-Boc-3-(trifluoromethylsulfonyloxy)-8-aza-bicyclo[3.2.1]oct-3-ene
- N-Boc-8-azabicyclo[3.2.1]oct-2-ene-2-boronic acid, pinacol ester
Uniqueness
8-Boc-3-(4-methoxyphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this substituent or have different functional groups.
属性
分子式 |
C19H25NO3 |
|---|---|
分子量 |
315.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(4-methoxyphenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate |
InChI |
InChI=1S/C19H25NO3/c1-19(2,3)23-18(21)20-15-7-8-16(20)12-14(11-15)13-5-9-17(22-4)10-6-13/h5-6,9-11,15-16H,7-8,12H2,1-4H3 |
InChI 键 |
RUTFZFJZTIEYAO-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1C2CCC1C=C(C2)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-benzyl-1-[5-({5-tert-butyl-2-methoxy-3-[(methylsulfonyl)amino]phenyl}carbamoyl)-2-methylphenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14792076.png)
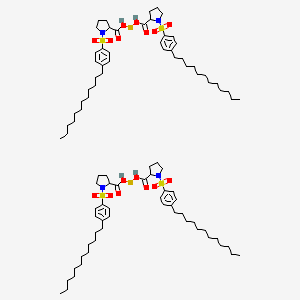
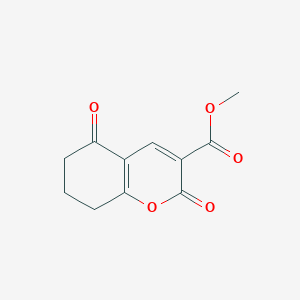
![(2Z)-6-hydroxy-2-[(pyridin-2-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B14792099.png)
![2-amino-N-ethyl-3-methyl-N-[(4-methylsulfanylphenyl)methyl]butanamide](/img/structure/B14792106.png)
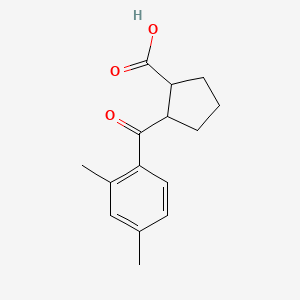
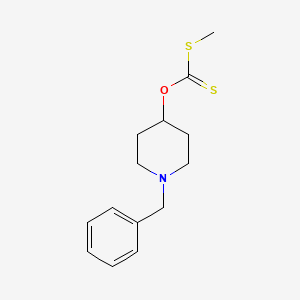
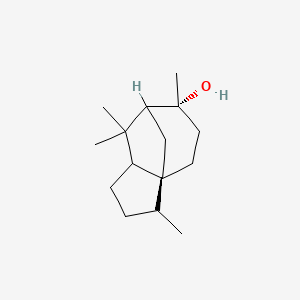
![(2R,3R,4R,5R)-2-[(benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluoro-4-methyloxolan-3-yl benzoate](/img/structure/B14792123.png)
![tert-Butyl 1-(2-methoxy-2-oxoethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B14792129.png)

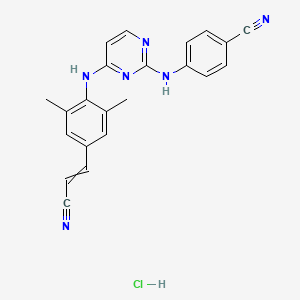
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)
![[2-[(8S,9S,12R,13S)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B14792150.png)
